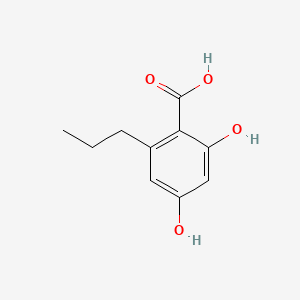

2,4-Dihydroxy-6-propylbenzoic acid

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido divárico se puede sintetizar a través de varios métodos de síntesis orgánica. Un enfoque común implica la hidroxilación de derivados del ácido 6-propilbenzoico en condiciones controladas. La reacción típicamente requiere catalizadores y reactivos específicos para lograr la hidroxilación deseada en las posiciones 2 y 4 del anillo del ácido benzoico .

Métodos de Producción Industrial: La producción industrial del ácido divárico puede implicar la extracción de fuentes naturales, como los líquenes, seguida de procesos de purificación. El proceso de extracción a menudo incluye extracción con disolvente, filtración y cristalización para obtener ácido divárico puro .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido divárico experimenta varias reacciones químicas, que incluyen:

Oxidación: El ácido divárico se puede oxidar para formar quinonas correspondientes en condiciones específicas.

Reducción: Las reacciones de reducción pueden convertir el ácido divárico en sus derivados alcohólicos correspondientes.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de ésteres o éteres.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como cloruros de acilo o haluros de alquilo para reacciones de esterificación o eterificación.

Productos Principales:

Oxidación: Quinonas

Reducción: Derivados de alcohol

Sustitución: Ésteres y éteres

Aplicaciones Científicas De Investigación

Pharmaceutical Innovations

Drug Formulation

2,4-Dihydroxy-6-propylbenzoic acid is recognized for its excellent solubility and stability, which enhances bioavailability in drug formulations. It serves as an active pharmaceutical ingredient (API) in advanced drug delivery systems, improving therapeutic efficacy and patient compliance .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. It interacts with cannabinoid receptors, inhibiting the growth of bacteria and showcasing potential in treating infectious diseases such as malaria and tuberculosis .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.

Agricultural Advancements

Growth Regulation

In agriculture, this compound acts as a growth regulator and plant promoter. Studies have shown that its application can lead to increased crop yields and improved disease resistance .

Sustainability

Its low environmental impact positions it as a sustainable solution in modern farming practices. The compound's ability to enhance stress tolerance in plants further supports its use in agriculture .

Industrial Applications

Polymer Production

The compound's unique chemical structure lends itself to the production of high-performance polymers. It is utilized in manufacturing paints, coatings, and adhesives due to its excellent thermal stability and adhesion properties .

Chemical Intermediates

As an intermediate in the biosynthesis of cannabinoids like cannabigerol (CBG), this compound plays a crucial role in synthesizing complex organic molecules used in various industrial applications .

Case Study 1: Antibacterial Efficacy

A study demonstrated that this compound effectively inhibited bacterial growth in vitro. The mechanism involved binding to cannabinoid receptors on bacterial cells, leading to reduced viability .

Case Study 2: Agricultural Impact

Field trials showed that applying this compound as a growth regulator resulted in a 20% increase in crop yield compared to untreated controls. Enhanced disease resistance was also noted, indicating its potential for sustainable agricultural practices .

Case Study 3: Industrial Use

In a comparative study of polymer formulations, those incorporating this compound exhibited superior thermal stability and adhesion compared to traditional formulations. This finding supports its application in high-performance industrial products .

Mecanismo De Acción

El mecanismo de acción del ácido divárico implica su interacción con objetivos moleculares y vías específicos:

Actividad Antimicrobiana: El ácido divárico inhibe el crecimiento bacteriano al interrumpir la síntesis de la pared celular e interferir con las vías metabólicas esenciales.

Actividad Antioxidante: Elimina los radicales libres y reduce el estrés oxidativo al donar átomos de hidrógeno de sus grupos hidroxilo.

Actividad Antiinflamatoria: El ácido divárico modula las vías inflamatorias al inhibir la producción de citocinas proinflamatorias.

Comparación Con Compuestos Similares

El ácido divárico se puede comparar con otros ácidos hidroxi benzoicos, como:

Ácido salicílico: Conocido por su uso en el tratamiento del acné y como agente antiinflamatorio.

Ácido gálico: Presenta fuertes propiedades antioxidantes y se utiliza en la conservación de alimentos.

Ácido protocatéquico: Se estudia por sus potenciales efectos anticancerígenos y cardioprotectores.

Singularidad del ácido divárico:

Actividad Biológica

2,4-Dihydroxy-6-propylbenzoic acid, also known as divaric acid, is a compound that has garnered interest due to its role as an intermediate in the biosynthesis of cannabinoids such as cannabigerol (CBG) and cannabigerovarinic acid (CBGV). This article explores the biological activities associated with this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring with two hydroxyl groups at positions 2 and 4, a carboxylic acid group at position 1, and a propyl side chain at position 6. This configuration contributes to its biological activity and interaction with various biochemical pathways.

Interaction with Cannabinoid Receptors

This compound interacts with cannabinoid receptors (CB1 and CB2) in the body. This binding is significant for its antibacterial properties, as cannabinoids derived from this compound have been shown to inhibit bacterial growth by modulating receptor activity .

Inhibition of Cyclooxygenase Enzymes

The compound acts as a substrate for cyclooxygenase-1 (COX-1), leading to the production of anti-inflammatory metabolites. This interaction suggests potential anti-inflammatory effects that can be harnessed in therapeutic contexts .

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties against various pathogens. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.3 µg/25 µL to 6.6 µg/25 µL .

Anti-inflammatory Effects

The compound's interaction with COX-1 not only facilitates the conversion to other metabolites but also suggests a mechanism through which it may reduce inflammation. Experimental models have shown that lower doses can lead to significant reductions in inflammatory markers .

Antioxidant Properties

In addition to its antibacterial and anti-inflammatory activities, this compound has been noted for its antioxidant capabilities. It has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

Research Findings and Case Studies

Several studies highlight the diverse biological activities of this compound:

Propiedades

IUPAC Name |

2,4-dihydroxy-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-3-6-4-7(11)5-8(12)9(6)10(13)14/h4-5,11-12H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVVNGIVVYEIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197022 | |

| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-50-0 | |

| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the 2,4-dihydroxy-6-propylbenzoic acid motif interact with PTP1B, and what are the potential downstream effects of this interaction?

A: Research indicates that the this compound motif, common to several varic acid analogs, demonstrates similar binding interactions with the active site of PTP1B []. While the exact binding mode can vary slightly among different analogs containing this motif, they generally interact with key residues within the PTP1B active site, potentially mimicking the natural substrate binding.

Q2: How does modifying the structure of compounds containing the this compound core affect their binding affinity to PTP1B?

A: The study highlights the importance of structure-activity relationships (SAR) by demonstrating that even small modifications to the this compound core can significantly impact binding affinity to PTP1B []. Researchers observed that while compounds 1, 4, and 6, all containing the core motif, exhibited similar interactions with the active site, compounds 3 and 5, with structural variations, displayed different binding characteristics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.